1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1234953-28-6
VCID: VC6653110
InChI: InChI=1S/C16H23ClN2O4S2/c17-16-4-2-1-3-14(16)12-24(20,21)18-11-13-7-9-19(10-8-13)25(22,23)15-5-6-15/h1-4,13,15,18H,5-12H2
SMILES: C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl
Molecular Formula: C16H23ClN2O4S2
Molecular Weight: 406.94

1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide

CAS No.: 1234953-28-6

Cat. No.: VC6653110

Molecular Formula: C16H23ClN2O4S2

Molecular Weight: 406.94

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide - 1234953-28-6

Specification

CAS No. 1234953-28-6
Molecular Formula C16H23ClN2O4S2
Molecular Weight 406.94
IUPAC Name 1-(2-chlorophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]methanesulfonamide
Standard InChI InChI=1S/C16H23ClN2O4S2/c17-16-4-2-1-3-14(16)12-24(20,21)18-11-13-7-9-19(10-8-13)25(22,23)15-5-6-15/h1-4,13,15,18H,5-12H2
Standard InChI Key OWOYYVJGDUTMFH-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl

Introduction

Chemical Identity and Physicochemical Properties

The molecular formula of 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is C₁₆H₂₃ClN₂O₄S₂, with a molecular weight of 406.94 g/mol. Key physicochemical parameters are summarized below:

PropertyValue
CAS Number1234953-28-6
Molecular FormulaC₁₆H₂₃ClN₂O₄S₂
Molecular Weight406.94 g/mol
Sulfur Content15.76%
Chlorine Content8.71%

The compound’s structure integrates a 2-chlorophenyl group linked to a methanesulfonamide moiety, which is further connected to a piperidin-4-ylmethyl group substituted at the nitrogen with a cyclopropylsulfonyl unit. This arrangement confers unique electronic and steric properties, including enhanced solubility in polar aprotic solvents and potential for hydrogen bonding via sulfonamide NH groups.

Synthesis and Reaction Optimization

Key Synthetic Steps

The synthesis involves three primary stages:

  • Piperidine Ring Formation: Cyclization of appropriate amine precursors under acidic or basic conditions.

  • Cyclopropylsulfonyl Introduction: Sulfonylation of the piperidine nitrogen using cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Methanesulfonamide Coupling: Reaction of the intermediate piperidinylmethylamine with methanesulfonyl chloride, followed by purification via column chromatography.

Reaction Conditions

  • Temperature: 0–25°C for sulfonylation steps to minimize side reactions.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for homogeneity.

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) for cross-coupling steps in related analogs .

Yield optimization studies suggest that slow addition of sulfonyl chlorides and strict moisture exclusion improve purity (>95% by HPLC). Comparatively, analogs like N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide (CAS 1235656-32-2) employ similar sulfonylation strategies, achieving yields of 70–80% under analogous conditions .

Structural and Conformational Analysis

Electronic Effects

The cyclopropylsulfonyl group exerts strong electron-withdrawing effects, polarizing the piperidine nitrogen and enhancing the acidity of the adjacent sulfonamide NH (predicted pKa ≈ 9.5). This property may facilitate target binding via deprotonation at physiological pH.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the cyclopropylsulfonyl group occupying an equatorial position to minimize steric strain. Molecular modeling suggests that the N-methyl linkage allows rotational flexibility, enabling adaptation to diverse binding pockets.

Spectroscopic Signatures

  • ¹H NMR: Key signals include a triplet for the piperidine CH₂N group (δ 3.2–3.5 ppm) and a multiplet for the cyclopropane protons (δ 1.0–1.3 ppm).

  • MS (ESI+): Predominant ion at m/z 407.9 [M+H]⁺, consistent with the molecular formula.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct biological data for this compound remain limited, structural analogs demonstrate activity against bacterial enoyl-ACP reductases and inflammatory cytokines . The dual sulfonamide groups may chelate metal ions in enzymatic active sites, while the chlorophenyl moiety enhances membrane permeability.

Comparative SAR Analysis

  • Piperidine Substitutions: Replacement of the cyclopropylsulfonyl group with bulkier substituents (e.g., cyclopentyl) reduces activity, as seen in 1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide (PubChem CID 16887760) .

  • Sulfonamide Modifications: Methylation of the sulfonamide NH (as in compound 28 from ) abolishes anti-Mycobacterium tuberculosis activity, underscoring the importance of hydrogen bonding.

Applications and Therapeutic Prospects

Anti-Inflammatory Pathways

The chlorophenyl group’s similarity to NSAID scaffolds (e.g., diclofenac) suggests potential COX-2 inhibition. Molecular docking studies predict favorable interactions with the COX-2 hydrophobic channel (binding energy ≈ −9.2 kcal/mol).

Oncological Implications

Piperidine sulfonamides are investigated as HDAC inhibitors and kinase modulators. The cyclopropyl group’s strain energy may enhance covalent binding to cysteine residues in target proteins.

Future Directions

Synthetic Chemistry

  • Explore asymmetric synthesis to isolate enantiomers with improved selectivity.

  • Investigate click chemistry for rapid diversification of the piperidine scaffold.

Biological Testing

  • Prioritize in vitro assays against Gram-positive pathogens and cancer cell lines.

  • Evaluate oral bioavailability using Caco-2 permeability models.

Computational Modeling

  • Perform MD simulations to map binding dynamics with bacterial FabI enzyme.

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